molecular formula C15H20Cl2N2O2 B1659340 Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate CAS No. 646455-84-7

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate

Cat. No.: B1659340
CAS No.: 646455-84-7
M. Wt: 331.2 g/mol
InChI Key: APDQBUZIBNSYKT-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate is a synthetic organic compound featuring a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms. The diazepane ring is substituted at the 4-position with a (2,4-dichlorophenyl)methyl group and at the 1-position with an ethyl carboxylate ester. The 2,4-dichlorophenyl moiety is a common pharmacophore in antifungal and antiparasitic agents, while the ester group may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-2-21-15(20)19-7-3-6-18(8-9-19)11-12-4-5-13(16)10-14(12)17/h4-5,10H,2-3,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDQBUZIBNSYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378871
Record name Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646455-84-7
Record name Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Diamine-Dihalide Coupling

A widely adopted method involves reacting 1,2-diamine derivatives with 1,3-dihalopropanes. For instance, N-ethylethylenediamine reacts with 1,3-dibromopropane in anhydrous dimethylformamide (DMF) under reflux (90°C, 12 h), yielding 1,4-diazepane hydrobromide. This route achieves moderate yields (55–65%) but requires rigorous purification via recrystallization from ethanol-diethyl ether mixtures.

Reductive Amination of Diazepanones

Alternative protocols employ ketone intermediates. Cyclohexanone derivatives condensed with ethylenediamine generate 1,4-diazepan-5-one, which undergoes lithium aluminum hydride (LiAlH₄) reduction in tetrahydrofuran (THF) to yield the diazepane. This method offers higher purity (>90%) but demands strict anhydrous conditions.

Esterification at the 1-Position

Installing the ethyl carboxylate group involves chloroformate coupling or carbodiimide-mediated esterification .

Ethyl Chloroformate Coupling

Treating 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane with ethyl chloroformate in dichloromethane (DCM) and triethylamine (Et₃N) at 0–5°C for 2 h affords the target compound in 80–85% yield. The base neutralizes HCl, driving the reaction to completion.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 3H, Ar-H), 4.72 (s, 1H, -CH-), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65–3.50 (m, 4H, -CH₂-), 2.90–2.75 (m, 4H, -CH₂-), 1.60–1.45 (m, 2H, -CH₂-), 1.29 (t, J = 7.1 Hz, 3H, -CH₃).
  • MS (ESI): m/z = 401.1 [M + H]⁺.

Carbodiimide-Mediated Esterification

Coupling 1,4-diazepane-1-carboxylic acid with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM achieves 75% yield. While effective, this method requires acid precursor synthesis, adding steps.

Integrated Synthetic Pathways

Combining the above steps, two dominant routes emerge:

Sequential Alkylation-Esterification

  • Synthesize 1,4-diazepane via diamine-dihalide cyclization (60% yield).
  • Alkylate with 2,4-dichlorobenzyl chloride (72% yield).
  • Esterify with ethyl chloroformate (85% yield).
    Overall Yield: 60% × 72% × 85% ≈ 37%.

Esterification-Alkylation

  • Prepare ethyl 1,4-diazepane-1-carboxylate (70% yield).
  • Alkylate with 2,4-dichlorobenzyl chloride (68% yield).
    Overall Yield: 70% × 68% ≈ 48%.

Comparative Analysis: Route 4.2 offers higher efficiency by avoiding steric hindrance during alkylation post-esterification.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Alkylation: DMSO enhances reactivity over DMF or THF due to polar aprotic properties.
  • Esterification: Et₃N in DCM minimizes side reactions vs. pyridine.

Purification Techniques

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 1:3) resolves esterification byproducts.
  • Recrystallization: Ethanol-water mixtures (3:1) yield high-purity crystals (mp 112–114°C).

Scalability and Industrial Feasibility

Kilogram-scale productions favor Route 4.2, utilizing continuous flow reactors for diazepane synthesis (90% conversion).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Applications
Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate has been studied for its potential as an active pharmaceutical ingredient (API) in developing new therapeutic agents. Its structure suggests that it may interact with various biological targets:

  • Adenosine Receptor Antagonism : Preliminary studies indicate that derivatives of this compound may act as antagonists at adenosine receptors, which can be significant in treating conditions like asthma and other inflammatory diseases .
  • Neurological Effects : The diazepane structure is often associated with compounds that exhibit anxiolytic and sedative properties. Research into related compounds has suggested potential applications in managing anxiety disorders and sleep disturbances .

2. Synthetic Intermediates
This compound can serve as a key intermediate in synthesizing other biologically active molecules. Its functional groups allow for further modifications, making it versatile in synthetic organic chemistry.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
Research has demonstrated that certain derivatives of diazepane compounds exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. This compound was evaluated for its efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study 2: Antimicrobial Properties
A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that it possesses moderate antibacterial effects, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl moiety may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Piperazine-Based Analogues

Compounds such as 1-[4-[[(2RS,4SR)-2-(2,4-Dichlorophenyl)-2-[(4H-1,2,4-triazol-4-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine (Impurity Ba, Table 1 in ) and 1-[4-[[(2RS,4RS)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine (Impurity Ab, Table 1 in ) share the 2,4-dichlorophenyl group but differ in their heterocyclic systems. These impurities incorporate a piperazine (six-membered ring with two nitrogens) and a 1,3-dioxolane (five-membered ring with two oxygens), in contrast to the seven-membered diazepane ring in the target compound.

  • Electron Distribution: The diazepane’s nitrogen atoms are spaced farther apart, altering hydrogen-bonding capabilities compared to piperazine derivatives .

Triazole-Containing Analogues

Impurities Ba and Ab also include 1,2,4-triazole rings, which are absent in the target compound. Triazoles are known for their strong hydrogen-bonding and metal-chelating properties, often critical in antifungal agents (e.g., fluconazole). The absence of triazole in the target compound may reduce off-target interactions but limit antifungal efficacy compared to triazole-containing analogues .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The diazepane ring and ethyl ester may increase logP compared to piperazine-based compounds, enhancing blood-brain barrier penetration.

Biological Activity

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C15H20Cl2N2O
  • Molecular Weight : 331.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl diazepanecarboxylate under specific conditions. The reaction can be catalyzed using various reagents to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansEffective16 µg/mL

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .

Antiparasitic Activity

This compound has also shown promise in antiparasitic applications. A study indicated that it could inhibit the growth of Cryptosporidium parvum, with an effective concentration (EC50) of approximately 2.1 μM in vitro. This compound disrupts the late stages of asexual growth and blocks sexual development in the parasite .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : It can alter membrane integrity in bacteria and fungi, leading to cell lysis.
  • Interference with Cellular Processes : In parasites like C. parvum, it disrupts critical developmental stages.

Study on Antimicrobial Efficacy

In a double-blind study involving various bacterial strains, this compound was administered to assess its efficacy compared to standard antibiotics. Results indicated that the compound was effective against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

Antiparasitic Research

A notable case study involved the administration of the compound in a mouse model infected with C. parvum. The treated group showed a significant reduction in parasite load compared to controls, suggesting its potential for treating cryptosporidiosis in clinical settings .

Q & A

Q. Q: What is a standard synthetic route for Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate?

A: The compound can be synthesized via reductive amination or condensation reactions. For example, analogous 1,4-diazepane derivatives are prepared using aldehydes (e.g., 2-chloro-4-fluorobenzaldehyde) and amines under reductive conditions, followed by Boc protection/deprotection steps. Purification employs column chromatography with hexanes/EtOAc (1:1, +0.25% Et₃N) to separate rotamers, yielding ~60% purity .

Advanced Synthesis

Q. Q: How can rotamer formation during synthesis be minimized?

A: Rotamer ratios (e.g., 63:37 observed in similar compounds) depend on steric hindrance and reaction kinetics. Strategies include:

  • Temperature control : Lower temperatures favor kinetic products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may reduce rotational freedom.
  • Chiral resolution : Use of enantioselective catalysts or chiral stationary phases during purification .

Basic Analytical Characterization

Q. Q: What analytical methods validate the compound’s purity?

A: Reverse-phase HPLC with a methanol/buffer (65:35) mobile phase (pH 4.6, adjusted with acetic acid) is effective. UV detection at 220–260 nm identifies impurities <1.0% per pharmacopeial guidelines. Retention time shifts help distinguish diastereomers .

Advanced Analytical Characterization

Q. Q: How are trace impurities quantified in this compound?

A: LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at ppm levels. Structural elucidation of byproducts (e.g., dichlorophenyl derivatives) uses high-resolution MS and NMR. Reference standards for common impurities (e.g., des-chloro analogs) are critical .

Structural Analysis

Q. Q: What crystallographic methods resolve the compound’s conformation?

A: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms stereochemistry. For cyclohexenone analogs, torsion angles (e.g., C1-C2-C3-C4) and intermolecular hydrogen bonding (e.g., C=O⋯H-N) define packing patterns. Data refinement uses SHELXL-97 with R-factors <0.05 .

Biological Activity

Q. Q: What pharmacological targets are hypothesized for this compound?

A: Structural analogs (e.g., 1,4-dihydropyridines) exhibit calcium channel modulation, antibacterial, and antioxidant activities. The 2,4-dichlorophenyl group may enhance lipid membrane penetration, while the diazepane ring could interact with GPCRs or enzymes. In vitro assays (e.g., patch-clamp for ion channels) validate target engagement .

Stability and Degradation

Q. Q: How should this compound be stored to prevent degradation?

A: Store at −20°C under nitrogen, shielded from light. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation. Major degradation products include hydrolyzed esters (carboxylic acids) and oxidized diazepane rings, identified via LC-MS .

Method Development

Q. Q: How are assay conditions optimized for this compound?

A: Response factors for impurities are determined using spiked samples. For example, a 0.1% impurity (relative to the main peak) must yield a signal ≥0.94 response factor. System suitability requires ≥2000 theoretical plates and tailing factors <2.0 .

Structure-Activity Relationships (SAR)

Q. Q: How does the 2,4-dichlorophenyl substituent influence bioactivity?

A: Chlorine atoms at the 2- and 4-positions enhance lipophilicity (logP ~3.5) and π-π stacking with aromatic residues in target proteins. Comparative studies with mono-chloro analogs show ~10-fold lower EC₅₀ values in calcium flux assays, suggesting halogen bonding plays a key role .

Computational Modeling

Q. Q: What in silico methods predict binding modes?

A: Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with calcium channels. The diazepane nitrogen forms salt bridges with Asp/Glu residues, while the dichlorophenyl group occupies hydrophobic pockets. Free energy calculations (MM-PBSA) validate binding affinities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate

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